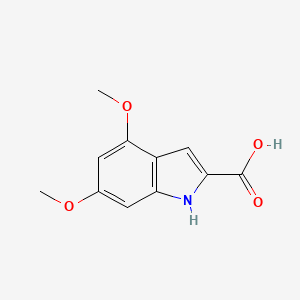

4,6-Dimethoxy-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-6-3-8-7(10(4-6)16-2)5-9(12-8)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCKIKSQIWWVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390176 | |

| Record name | 4,6-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105776-11-2 | |

| Record name | 4,6-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Functionalized Indole Scaffold

An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and molecular probes. Its electron-rich nature provides a versatile platform for chemical modification. The strategic introduction of substituents, such as methoxy and carboxylic acid groups, allows for the fine-tuning of electronic properties, solubility, and biological target interactions.[1]

This guide focuses on This compound , a molecule of significant interest. The methoxy groups at the 4- and 6-positions act as powerful electron-donating groups, which significantly enhances the nucleophilicity and reactivity of the indole ring, particularly at the C7 position.[2] The carboxylic acid at the C2-position serves as a critical synthetic handle for derivatization, enabling the construction of amides, esters, and other functional groups essential for developing novel therapeutic agents.[1][3] This document provides a comprehensive overview of its core chemical properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for its application in research and drug discovery.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 105776-11-2 | [4] |

| Molecular Formula | C₁₁H₁₁NO₄ | [5][6] |

| Molecular Weight | 221.21 g/mol | [5][6] |

| Melting Point | 204-205 °C | [5] |

| Boiling Point (Predicted) | 481.9 ± 40.0 °C | [5] |

| Density (Predicted) | 1.362 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.61 ± 0.30 | [5] |

| SMILES | COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC | [4] |

Synthesis Pathway: A Mechanistic Approach

The construction of the 4,6-dimethoxyindole-2-carboxylic acid scaffold is most effectively achieved through a convergent synthesis that combines the Japp-Klingemann reaction with the Fischer indole synthesis . This classic route is highly reliable for producing indole-2-carboxylates from appropriately substituted anilines.[7]

The causality for this strategic choice lies in its efficiency:

-

Starting Material Selection : 3,5-dimethoxyaniline is the logical precursor, as its methoxy groups will become the 4- and 6-substituents on the final indole ring.

-

Japp-Klingemann Reaction : This reaction reliably converts the diazonium salt of 3,5-dimethoxyaniline and a β-keto-ester (like ethyl 2-methylacetoacetate) into a hydrazone intermediate. This avoids the often-problematic direct synthesis and handling of substituted hydrazines.

-

Fischer Indole Synthesis : The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization. This[8][8]-sigmatropic rearrangement is a robust and high-yielding method for forming the indole core.[7]

-

Saponification : The final step is a simple hydrolysis of the ethyl ester to yield the target carboxylic acid.[9]

Protocol: Synthesis of this compound

Part A: Arylhydrazone Synthesis (Japp-Klingemann Reaction)

-

Diazotization : Dissolve 3,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the 3,5-dimethoxyphenyldiazonium chloride solution.

-

Coupling : In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and water. Cool this solution to 0-5°C.

-

Reaction : Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature below 10°C. A colored precipitate of the arylhydrazone should form.

-

Isolation : After stirring for 2-3 hours, collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The resulting arylhydrazone is typically used in the next step without further purification.

Part B: Cyclization and Hydrolysis (Fischer Indole Synthesis)

-

Cyclization : Add the dried arylhydrazone (1.0 eq) to polyphosphoric acid (PPA) at 80-90°C. Stir the mixture at this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Carefully pour the hot reaction mixture onto crushed ice with stirring. The crude ethyl 4,6-dimethoxy-1H-indole-2-carboxylate will precipitate.

-

Extraction : Neutralize the aqueous slurry with a base (e.g., NaOH solution) and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Saponification : Dissolve the purified ethyl ester in a mixture of ethanol and aqueous potassium hydroxide (e.g., 2M KOH). Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material.[9]

-

Final Isolation : Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with cold HCl (e.g., 2M HCl) to a pH of ~2-3. The target compound, this compound, will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry to a constant weight.

Spectroscopic Characterization

Elucidation of the molecular structure is paramount for confirming synthesis and purity. The expected spectroscopic signatures for the title compound are detailed below, based on data from analogous indole derivatives.[10][11][12]

| Technique | Expected Features |

| ¹H NMR (DMSO-d₆) | ~12.0-13.0 ppm (s, 1H) : Carboxylic acid proton (-COOH). ~11.5 ppm (s, 1H) : Indole N-H proton. ~7.0-7.2 ppm (s, 1H) : C3-H proton. ~6.5 ppm (d, 1H) : C7-H proton. ~6.2 ppm (d, 1H) : C5-H proton. ~3.8 ppm (s, 6H) : Two methoxy group protons (-OCH₃). |

| ¹³C NMR (DMSO-d₆) | ~163 ppm : Carboxylic acid carbonyl carbon (C=O). ~155-160 ppm : C4 and C6 carbons attached to methoxy groups. ~140 ppm : C7a quaternary carbon. ~130 ppm : C2 carbon. ~115 ppm : C3a quaternary carbon. ~103 ppm : C3 carbon. ~95 ppm : C7 carbon. ~90 ppm : C5 carbon. ~55 ppm : Methoxy carbons (-OCH₃). |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 : N-H stretching. ~2500-3300 (broad) : O-H stretching of the carboxylic acid dimer. ~1670-1690 : C=O stretching of the carboxylic acid. ~1600, ~1450 : C=C aromatic ring stretching. ~1200-1300 : C-O stretching of the methoxy groups. |

| Mass Spec. (ESI-) | [M-H]⁻ : Expected at m/z 220.06. |

Rationale for Spectral Assignments :

-

The electron-donating methoxy groups at C4 and C6 cause a significant upfield shift (lower ppm) for the aromatic protons (C5-H and C7-H) compared to unsubstituted indole.[12]

-

The C3-H proton typically appears as a singlet in 2-carboxyindoles.

-

The broadness of the -OH and the position of the C=O stretch in the IR spectrum are characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[13][14]

Chemical Reactivity: A Tale of Two Moieties

The reactivity of this compound is dictated by two primary sites: the electron-rich indole nucleus and the versatile carboxylic acid group.

Reactions of the Indole Nucleus

The powerful activating effect of the 4- and 6-methoxy groups directs electrophilic substitution primarily to the C7 position, with secondary reactivity at C3 if unsubstituted.[2][8] This provides a regioselective handle for further functionalization.

Featured Protocol: Mannich Reaction at C7

The Mannich reaction is a cornerstone of indole chemistry, installing an aminomethyl group that is a valuable synthetic intermediate.

-

Reagent Preparation : In a round-bottom flask, cool a mixture of dimethylamine (1.2 eq, as an aqueous solution) and formaldehyde (1.2 eq, as an aqueous solution) in acetic acid to 0°C.

-

Reaction : Add a solution of this compound (1.0 eq) in acetic acid dropwise to the cold Mannich reagent.

-

Execution : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Work-up : Pour the reaction mixture into an ice-cold solution of NaOH to neutralize the acid and precipitate the product.

-

Isolation : Collect the solid by filtration, wash with cold water, and dry. The product, 7-((dimethylamino)methyl)-4,6-dimethoxy-1H-indole-2-carboxylic acid, can be purified by recrystallization if necessary.

Reactions of the Carboxylic Acid Group

The C2-carboxylic acid is a gateway for constructing libraries of compounds for screening. Amide coupling and esterification are two of the most critical transformations.

Featured Protocol: Amide Coupling using EDC/HOBt

This protocol is a reliable method for forming amide bonds, even with less reactive amines, by minimizing side reactions and racemization.[15] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with hydroxybenzotriazole (HOBt) as an additive is standard practice in medicinal chemistry.[3]

-

Setup : Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Activation : Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.

-

Reaction : Allow the mixture to slowly warm to room temperature and stir under an inert atmosphere (e.g., Nitrogen) for 12-18 hours.

-

Quenching : Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by silica gel column chromatography or recrystallization.

Applications in Research and Drug Discovery

The structural features of this compound make it a compelling starting point for several therapeutic areas:

-

Antioxidant and Neuroprotective Agents : Dimethoxy-substituted indoles have shown potential as antioxidant and anticholinesterase agents, making them relevant for neurodegenerative disease research.[16][17]

-

Antiviral Agents : The indole-2-carboxylic acid scaffold is a known inhibitor of HIV-1 integrase, a critical viral enzyme.[18]

-

Anticancer Research : Many complex indole alkaloids with potent anticancer activity are built upon functionalized indole precursors.[16]

This guide provides the foundational chemical knowledge required to effectively utilize this compound as a strategic building block in the synthesis of novel, high-value molecules for scientific and pharmaceutical development.

References

Sources

- 1. rsc.org [rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 105776-11-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. researchgate.net [researchgate.net]

- 9. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 10. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 11. 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Analysis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of the modern chemist, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR analysis of 4,6-dimethoxy-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and materials science. As a senior application scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the spectral features of this molecule. By understanding the "why" behind the chemical shifts and coupling patterns, researchers can leverage NMR to its fullest potential for structural elucidation and purity assessment. This document is structured to be a practical and scientifically rigorous resource, blending theoretical knowledge with actionable protocols.

Molecular Structure and its Influence on the NMR Spectrum

This compound possesses a rigid bicyclic indole core, substituted with two electron-donating methoxy groups on the benzene ring and an electron-withdrawing carboxylic acid group on the pyrrole ring. This specific arrangement of functional groups creates a distinct electronic environment for each proton and carbon atom, which is directly reflected in their NMR chemical shifts.

The methoxy groups at positions 4 and 6 significantly increase the electron density of the benzene portion of the indole ring through resonance effects. This increased electron density leads to a shielding effect on the aromatic protons, causing them to resonate at a higher field (lower ppm) than in unsubstituted indole. Conversely, the carboxylic acid group at position 2 is strongly electron-withdrawing, deshielding the adjacent proton at position 3. The indole N-H proton is also significantly deshielded and often exhibits a broad signal due to hydrogen bonding and exchange phenomena.

Molecular Structure and Proton Numbering

A schematic of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of its non-equivalent protons. The expected chemical shifts are influenced by the electronic effects of the substituents as previously discussed. The analysis below is based on data from closely related indole derivatives.[1][2][3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | 11.0 - 12.0 | broad singlet (br s) | - | Acidic proton, subject to hydrogen bonding and exchange. Its chemical shift can be concentration and solvent dependent. |

| H3 | ~7.0 | singlet (s) | - | Located on the electron-rich pyrrole ring and adjacent to the electron-withdrawing carboxylic acid group. |

| H7 | ~6.8 | doublet (d) | J ≈ 2.0 | Meta-coupled to H5. Shielded by the adjacent methoxy group at C6. |

| H5 | ~6.4 | doublet (d) | J ≈ 2.0 | Meta-coupled to H7. Shielded by the two flanking methoxy groups. |

| 4-OCH₃ | ~3.8 | singlet (s) | - | Protons of the methoxy group at C4. |

| 6-OCH₃ | ~3.8 | singlet (s) | - | Protons of the methoxy group at C6. The two methoxy signals may be distinct or overlap. |

| COOH | 12.0 - 13.0 | broad singlet (br s) | - | Highly deshielded acidic proton of the carboxylic acid. Signal may disappear upon D₂O exchange. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The predicted values are based on analyses of similar indole structures.[2][3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~138 | Attached to the electronegative nitrogen and the carboxylic acid group, leading to deshielding. |

| C3 | ~105 | Shielded carbon on the pyrrole ring. |

| C3a | ~125 | Bridgehead carbon. |

| C4 | ~155 | Attached to an oxygen atom of a methoxy group, resulting in significant deshielding. |

| C5 | ~95 | Shielded by the two adjacent methoxy groups. |

| C6 | ~158 | Attached to an oxygen atom of a methoxy group, resulting in significant deshielding. |

| C7 | ~98 | Shielded by the adjacent methoxy group at C6. |

| C7a | ~130 | Bridgehead carbon. |

| 4-OCH₃ | ~55 | Typical chemical shift for a methoxy carbon. |

| 6-OCH₃ | ~55 | Typical chemical shift for a methoxy carbon. The two methoxy signals may be distinct or overlap. |

| COOH | ~165 | Carbonyl carbon of the carboxylic acid, highly deshielded. |

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following provides a step-by-step methodology for the NMR analysis of this compound.

4.1. Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to the compound's polarity and to ensure the observation of the exchangeable N-H and COOH protons.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

-

Dissolution: Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

4.3. 2D NMR Experiments (Optional but Recommended)

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

NMR Experimental Workflow

A workflow diagram for the NMR analysis of this compound.

Conclusion and Outlook

This guide provides a comprehensive framework for the NMR analysis of this compound. By combining predictive analysis based on established principles with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and related molecules. The presented data and methodologies serve as a valuable resource for those working in drug discovery, organic synthesis, and analytical chemistry. Further investigations employing advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide additional insights into the spatial arrangement of the molecule.

References

-

Tüylü, A. et al. (2018). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33:1, 1085-1092. [Link]

-

Li, J. et al. (2019). A divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyzed cascade reaction. HETEROCYCLES, 98(7), 899-915. [Link]

-

Al-Hourani, B. J. et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(21), 3883. [Link]

-

Wang, L. et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

PubChem (2023). 4-Methoxy-1H-indole-2-carboxylic acid. [Link]

Sources

4,6-Dimethoxy-1H-indole-2-carboxylic acid crystal structure

An In-Depth Technical Guide to the Structural Elucidation of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the basis for numerous pharmaceuticals. The specific substitution pattern of methoxy groups on the indole ring, as seen in this compound, can significantly influence molecular conformation, intermolecular interactions, and, consequently, its pharmacological activity. To date, a public crystal structure for this specific compound has not been reported, representing a gap in the structural understanding of this important class of molecules. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural determination of this compound via single-crystal X-ray diffraction (SC-XRD). It is intended for researchers, scientists, and drug development professionals seeking to perform this analysis and leverage the resulting structural insights for rational drug design and materials science. The guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach.

Part 1: Synthesis and Characterization

The journey to a crystal structure begins with the synthesis and rigorous purification of the target compound. The presence of impurities is a primary inhibitor of single crystal growth. The most common route to N-unsubstituted indole-2-carboxylic acids is the Reissert indole synthesis.

Synthetic Protocol: A Modified Reissert Indole Synthesis

The Reissert synthesis provides a reliable pathway to the target molecule, starting from 2-nitro-3,5-dimethoxytoluene. The key is the reductive cyclization of a diethyl oxalate condensation product.

Workflow for Synthesis and Purification

Caption: Workflow from synthesis to verified pure compound.

Step-by-Step Protocol:

-

Condensation: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add 2-nitro-3,5-dimethoxytoluene. Stir the mixture at room temperature, then add diethyl oxalate dropwise. The reaction is typically stirred overnight, resulting in the formation of a sodium salt intermediate.

-

Reductive Cyclization: The intermediate is then subjected to catalytic hydrogenation. The crude product from the previous step is dissolved in a suitable solvent like acetic acid and hydrogenated using a palladium on carbon (Pd/C) catalyst. This step simultaneously reduces the nitro group and facilitates the cyclization to form the indole ester.

-

Saponification: The resulting ethyl 4,6-dimethoxy-1H-indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base, such as aqueous sodium hydroxide (NaOH), typically under reflux.

-

Purification: After cooling, the reaction mixture is acidified with a strong acid like hydrochloric acid (HCl) to a pH of ~2-3. This precipitates the crude this compound, which can be collected by filtration.

-

Recrystallization: The crude product is then recrystallized from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity. The purity should be confirmed to be >98% by HPLC before proceeding.

Spectroscopic Verification

Before attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environment | Signals corresponding to the indole NH, aromatic protons, methoxy groups, and the carboxylic acid proton. |

| ¹³C NMR | Confirms carbon backbone | Resonances for all unique carbon atoms in the molecule, including the two methoxy groups and the carboxyl carbon. |

| FT-IR | Identifies functional groups | Characteristic stretches for N-H (indole), C=O (carboxylic acid), O-H (carboxylic acid), and C-O (methoxy). |

| HRMS | Confirms molecular formula | Provides a high-resolution mass-to-charge ratio that matches the calculated exact mass of C₁₁H₁₁NO₄. |

Part 2: Crystallization Strategies

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be a single, well-formed block, typically 0.1-0.3 mm in each dimension, with no visible cracks or defects. For a molecule like this compound, which possesses both hydrogen bond donors (N-H, O-H) and acceptors (C=O, methoxy oxygens), several crystallization techniques are viable.

Choosing a Crystallization Method

The key is to approach a supersaturated state slowly, allowing for the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation of an amorphous solid.

| Method | Description | Suitability for Target |

| Slow Evaporation | A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | High. Simple and effective. Solvents like acetone, ethyl acetate, or methanol could be successful. |

| Vapor Diffusion | A concentrated solution of the compound (in a less volatile solvent) is placed in a sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Very High. Offers excellent control over the rate of crystallization. A system like methanol (solvent) and diethyl ether (anti-solvent) is a promising starting point. |

| Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. | Moderate. Can sometimes lead to rapid precipitation, but can be effective if the cooling rate is well-controlled. |

Experimental Workflow for Crystal Growth

Caption: General workflow for single crystal growth.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the process of determining its three-dimensional structure begins.

Data Collection

-

Crystal Mounting: A single, high-quality crystal is carefully selected under a microscope and mounted on a cryoloop.

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This is a critical step that minimizes atomic thermal motion and reduces radiation damage from the X-ray beam, leading to higher quality data.

-

Diffractometer Setup: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The software automatically indexes the diffraction spots to determine the unit cell parameters and the Bravais lattice. A full sphere of data is collected to ensure data completeness and redundancy.

Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions) must be translated into an atomic model.

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections. This step yields a file containing the unique reflection data (hkl indices and their intensities).

-

Structure Solution: This is the process of solving the "phase problem." Since detectors only measure the intensity (amplitude squared) of the diffracted X-rays, the phase information is lost. Direct methods are typically used for small molecules like this. These methods use statistical relationships between the intensities to derive initial phase estimates. This initial solution usually reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. In this iterative process, atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to improve the agreement between the observed structure factors (F_obs) and the calculated structure factors (F_calc) from the model. The quality of the fit is monitored by the R-factor (R1). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Structure Determination

Caption: From raw diffraction data to a final CIF file.

Part 4: Analysis of the Crystal Structure: Expected Features

While the precise structure is unknown, we can predict key features based on the molecular structure and known crystal structures of related compounds, such as indole-2-carboxylic acid.

Molecular Geometry

-

Planarity: The indole ring system is expected to be largely planar. The carboxylic acid group may be twisted slightly out of the plane of the indole ring. The degree of this torsion angle is a key parameter to determine as it can influence intermolecular interactions.

-

Bond Lengths and Angles: The bond lengths and angles should conform to standard values for sp² hybridized carbons and nitrogens. The C=O bond of the carboxylic acid will be significantly shorter than the C-O single bond. The positions of the methoxy groups may cause minor distortions in the benzene ring portion of the indole scaffold due to steric effects.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonding.

-

Carboxylic Acid Dimer: A very common and highly probable interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a robust supramolecular synthon.

-

Indole N-H Interactions: The indole N-H group is a hydrogen bond donor. It will likely form a hydrogen bond to an available acceptor, such as the carbonyl oxygen of a neighboring molecule's carboxylic acid group or possibly a methoxy oxygen. This interaction is crucial for building the extended three-dimensional network.

-

π-π Stacking: The planar indole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the methoxy groups may influence the offset of this stacking.

Hypothetical Hydrogen Bonding Scheme

Caption: Predicted primary hydrogen bonding interactions.

Part 5: Conclusion and Significance

Determining the crystal structure of this compound provides definitive proof of its molecular structure, conformation, and the precise nature of its intermolecular interactions. This information is invaluable for:

-

Drug Development: Understanding the three-dimensional shape and hydrogen bonding capabilities allows for the rational design of analogues that can fit into the binding pocket of a biological target.

-

Polymorphism Screening: Different crystal packing arrangements (polymorphs) can have different physical properties, including solubility and bioavailability. A foundational crystal structure is the first step in any polymorph screen.

-

Materials Science: The self-assembly properties dictated by the intermolecular interactions can be harnessed for the development of new organic materials.

This guide provides the comprehensive framework necessary to move from synthesis to a fully refined and validated crystal structure, filling a current gap in the structural chemistry of functionalized indoles and enabling further scientific advancement.

References

-

Reissert Indole Synthesis: Sundberg, R. J. (2007). Indoles. Academic Press. [Link]

-

Crystal Growth Techniques: Blagden, N., & Davey, R. J. (2003). Polymorph selection: The role of solvent. Crystal Growth & Design, 3(6), 873–885. [Link]

-

Single-Crystal X-ray Diffraction Theory: Clegg, W., Blake, A. J., Ibberson, R. M., & Lappin, S. J. (Eds.). (2012). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

-

Structure Solution and Refinement Software (SHELX): Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]

-

Hydrogen Bonding in Crystals: Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. [Link]

The Multifaceted Biological Landscape of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound pharmacological activities.[1] Within this diverse family, 4,6-Dimethoxy-1H-indole-2-carboxylic acid serves as a pivotal scaffold for the development of novel therapeutic agents. While direct biological data on the parent acid is limited in publicly accessible literature, its strategic derivatization has unlocked a spectrum of promising anticancer and antibacterial activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into derivatives of this compound, offering a valuable resource for researchers engaged in the discovery and development of new chemical entities.

Synthetic Pathways: From Core Structure to Bioactive Derivatives

The journey to unlocking the therapeutic potential of the this compound scaffold begins with its synthesis and subsequent modification. A common and effective strategy involves the initial reaction of 4,6-dimethoxy-1H-indole with chloroacetic acid to yield 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid, a key intermediate for further elaboration.[2][3] This intermediate serves as a versatile platform for the synthesis of a variety of heterocyclic derivatives, including pyrazoles, isoxazoles, and pyrimidines.[2][3]

General Synthetic Workflow

The synthesis of bioactive derivatives from 4,6-dimethoxy-1H-indole can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of bioactive derivatives.

Detailed Experimental Protocol: Synthesis of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (Intermediate R1)

This protocol outlines the synthesis of the key intermediate from 4,6-dimethoxy-1H-indole.

Materials:

-

4,6-Dimethoxy-1H-indole

-

Chloroacetic acid

-

Pyridine

-

Chloroform

-

Absolute ethanol

-

Standard reflux and recrystallization apparatus

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

Dissolve chloroacetic acid (0.01 mol) in 30 mL of chloroform and 4 mL of pyridine in a 50 mL beaker.

-

Add 4,6-dimethoxy-1H-indole (0.01 mol) to the solution.

-

Reflux the mixture for 30 hours, monitoring the reaction progress using TLC.

-

After completion, cool the reaction mixture.

-

Collect the resulting precipitate and purify it by recrystallization from absolute ethanol to obtain 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid.[3]

Anticancer Activity: Targeting Breast Cancer Cell Lines

A significant body of research has focused on the anticancer potential of derivatives synthesized from the 4,6-dimethoxy-1H-indole scaffold.[2][3] These studies have demonstrated notable cytotoxic effects, particularly against the human breast cancer cell line MCF-7.[2][3]

In Vitro Cytotoxicity Data

Several synthesized derivatives containing a free (NH) group have shown strong activity against MCF-7 cells.[2][3] The half-maximal inhibitory concentration (IC50) values for these compounds highlight their potential as anticancer agents.

| Compound ID | Description | Target Cell Line | IC50 (µg/mL) | Reference |

| R3 | Diazetidine-2-thione derivative | MCF-7 | 31.06 - 51.23 | [2][3] |

| R6 | Hydrazine derivative | MCF-7 | 31.06 - 51.23 | [2][3] |

| R9 | Hydroxylamine hydrochloride derivative | MCF-7 | 31.06 - 51.23 | [2][3] |

| R11 | Thiourea derivative | MCF-7 | 31.06 - 51.23 | [2][3] |

Plausible Mechanism of Action: Insights from Related Indole Compounds

While the precise mechanism of action for these specific 4,6-dimethoxy-1H-indole derivatives is yet to be fully elucidated, the broader class of indole-based compounds is known to exert anticancer effects through various pathways. A prominent mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the induction of apoptosis in cancer cells.[4] It is plausible that the active derivatives of this compound may share a similar mode of action.

Caption: Hypothetical pathway of apoptosis induction by indole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

Materials:

-

MCF-7 human breast cancer cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Test compounds (4,6-dimethoxy-1H-indole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antibacterial and Antifungal Activities

Beyond their anticancer properties, derivatives of methoxy-substituted indole-2-carboxylic acids have also demonstrated promising antimicrobial activities.

Antibacterial Potential

Research indicates that newly synthesized heterocyclic compounds derived from 4,6-dimethoxy-1H-indole possess antibacterial activity.[2][3] While specific data on the zones of inhibition or minimum inhibitory concentrations (MICs) for these particular compounds are not detailed in the provided search results, the general class of indole derivatives is well-recognized for its antibacterial effects.[1]

Antifungal Activity of a Close Analog: 6-Methoxy-1H-indole-2-carboxylic acid

A closely related compound, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has shown promising antifungal activities.[5][6] This finding suggests that the methoxy-indole-2-carboxylic acid scaffold is a viable starting point for the development of novel antifungal agents. A study involving a nanosponge hydrogel formulation of MICA demonstrated increased antimycotic activity against Candida albicans compared to fluconazole.[5]

Other Potential Biological Activities and Future Directions

The indole-2-carboxylic acid core is a versatile pharmacophore with a wide range of documented biological activities, suggesting further avenues of investigation for this compound and its derivatives.

-

Anti-HIV Activity: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[7][8] The core structure chelates with Mg2+ ions in the active site of the enzyme.[7][8]

-

Enzyme Inhibition: A dichlorinated derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, acts as an allosteric inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis.[9][10]

-

Anti-Trypanosoma cruzi Activity: Substituted indoles have been investigated for their activity against the parasite that causes Chagas disease.[11]

The diverse biological profile of the broader indole-2-carboxylic acid family strongly warrants further investigation into the potential of this compound and its derivatives in these and other therapeutic areas. Future research should focus on elucidating the specific molecular targets and mechanisms of action of the most potent compounds to guide further optimization and drug development efforts.

Conclusion

This compound stands out as a valuable and versatile scaffold in medicinal chemistry. While the parent compound's biological profile remains to be fully characterized, its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The synthetic accessibility of this core allows for extensive structural modifications, paving the way for the discovery of novel drug candidates with improved potency and selectivity. The insights and protocols presented in this guide are intended to empower researchers to further explore the rich therapeutic landscape of this promising class of compounds.

References

-

Mubarak, H. A., Hussein, A. A., Jawad, W. A. J., Karhib, M. M., Alrazzak, N. A., Kareem, M. M., & Najef, A. S. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Eurasian Chemical Communications, 5, 411-424. [Link]

-

de Souza, M. C. B. V., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 57(15), 6449-6461. [Link]

-

Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. [Link]

-

Krasavin, M. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds, 56(10), 1239-1241. [Link]

-

Al-Ostath, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(14), 5438. [Link]

-

Michalska, D., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(19), 6563. [Link]

-

El-Gendy, A. O., et al. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Microbial Cell Factories, 24(1), 1-17. [Link]

-

Khan, I., et al. (2022). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Current Organic Synthesis, 19(6), 612-625. [Link]

- Cipla Limited. (2008). Process for the preparation of indole derivatives.

-

Wikipedia contributors. (2024, January 13). Mitragynine. In Wikipedia, The Free Encyclopedia. [Link]

-

Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Wright, J., et al. (1995). 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic Acid: An Allosteric Inhibitor of Fructose1,6-bisphosphatase at the AMP Site. Journal of Medicinal Chemistry, 38(1), 1-3. [Link]

-

Wright, J., et al. (1995). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Journal of Medicinal Chemistry, 38(1), 1-3. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Bioorganic & Medicinal Chemistry, 69, 116895. [Link]

-

Reddy, T. S., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega, 8(39), 35849-35862. [Link]

-

El-Gendy, A. O., et al. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Microbial Cell Factories, 24(1), 89. [Link]

-

Dadashpour, S., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(4), 543-556. [Link]

-

Nikolova, M., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(19), 6563. [Link]

-

Zhang, Y., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(11), 2828. [Link]

-

Al-Zereini, W. A., et al. (2022). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(11), 1587. [Link]

-

Chemical Synthesis Database. (n.d.). 4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid. [Link]

-

Li, J., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Potential of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] Indole derivatives have emerged as a promising class of therapeutic agents, with many exhibiting significant antioxidant properties.[1][3][4] This guide focuses on 4,6-dimethoxy-1H-indole-2-carboxylic acid, a specific indole derivative, and outlines a comprehensive strategy for evaluating its antioxidant potential. We delve into the theoretical underpinnings of its structure-activity relationship, provide detailed protocols for a suite of in vitro chemical and cell-based assays, and discuss the interpretation of potential findings. This document serves as a technical roadmap for researchers aiming to rigorously characterize the antioxidant profile of this and similar compounds.

Introduction: The Therapeutic Promise of Indole-Based Antioxidants

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its electron-rich nature makes it an effective free radical scavenger, a property that is finely tuned by the substituents on the indole ring.[2][3] Indolic compounds can exert their antioxidant effects through various mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET), which allow them to neutralize reactive oxygen species.[2] The investigation into synthetic indole derivatives is a burgeoning field, driven by the need for novel antioxidants with improved efficacy and favorable safety profiles.[1][3] this compound is a compound of interest due to the anticipated antioxidant contributions of its specific functional groups.[6]

Molecular Profile: this compound

Chemical Structure: C₁₁H₁₁NO₄ Molecular Weight: 221.21 g/mol [6]

The antioxidant potential of this compound is hypothesized to arise from the synergistic effects of its core indole structure and its substituents.

-

Indole Nucleus: The indole ring system, particularly the nitrogen atom, is a key redox center. The lone pair of electrons on the nitrogen can be delocalized across the aromatic system, which is crucial for stabilizing the indolyl radical formed after donating a hydrogen atom or an electron to a free radical.[2] The presence of an unsubstituted indole nitrogen is often considered mandatory for significant antioxidant activity.[2]

-

Methoxy Groups (at C4 and C6): The two electron-donating methoxy groups are expected to increase the electron density of the indole ring. This enhanced electron-richness facilitates the donation of a hydrogen atom or an electron to scavenge free radicals, thereby increasing the antioxidant capacity. Studies on other indole derivatives have shown that the presence and position of methoxy groups can significantly influence antioxidant activity.[7]

-

Carboxylic Acid Group (at C2): The carboxylic acid group at the C2 position can also modulate the antioxidant activity. Its electron-withdrawing nature might influence the overall electronic properties of the indole ring. Furthermore, its ability to participate in hydrogen bonding could play a role in the molecule's interaction with biological systems.[8]

A Multi-Tiered Strategy for Antioxidant Evaluation

To build a comprehensive antioxidant profile for this compound, a tiered approach is recommended, progressing from simple chemical assays to more physiologically relevant cell-based models.

Tier 1: In Vitro Chemical Assays

These assays provide a fundamental assessment of the compound's ability to scavenge synthetic free radicals.

This is one of the most common and straightforward methods for evaluating antioxidant activity.[9]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9][10]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Use ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the test compound and the positive control.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.[9][11]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS•+, leading to a loss of color.[10]

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.[9][10]

-

Dilute the ABTS•+ stock solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add varying concentrations of the test compound and a positive control (e.g., Trolox) to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).[10]

-

-

Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

-

Table 1: Hypothetical In Vitro Antioxidant Activity of this compound

| Assay | Test Compound (IC₅₀, µM) | Ascorbic Acid (IC₅₀, µM) | Trolox (IC₅₀, µM) |

| DPPH | 35.2 ± 2.8 | 25.5 ± 1.9 | 45.8 ± 3.1 |

| ABTS | 28.7 ± 2.1 | 18.9 ± 1.5 | 32.4 ± 2.5 |

Tier 2: Cell-Based Assays

Cell-based assays provide a more physiologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization.[12]

Principle: This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species.[13] It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant will reduce the amount of ROS, thereby decreasing the fluorescence intensity.[12][14]

Protocol:

-

Cell Culture:

-

Assay Procedure:

-

Pre-incubate the cells with the DCFH-DA probe and various concentrations of the test compound or a standard antioxidant like Quercetin for 60 minutes at 37°C.[12][14][15]

-

Wash the cells to remove the excess probe and compound.

-

Induce oxidative stress by adding a free radical initiator (e.g., AAPH).[2]

-

Data Analysis:

-

Immediately begin reading the fluorescence intensity (excitation ~480 nm, emission ~530 nm) at regular intervals for up to 60 minutes using a fluorescent microplate reader.[12][14]

-

Calculate the area under the curve (AUC) from the fluorescence versus time plot.

-

Determine the CAA value as the percentage reduction in AUC for the sample-treated cells compared to the control.

-

Table 2: Hypothetical Cellular Antioxidant Activity of this compound

| Cell Line | Test Compound (CAA Value, %) | Quercetin (CAA Value, %) |

| HepG2 | 65.8 ± 5.2 | 85.3 ± 6.7 |

| HeLa | 62.1 ± 4.9 | 82.9 ± 6.1 |

Mechanistic Insights and Visualizations

Understanding the potential mechanisms of action is crucial for drug development.

Proposed Radical Scavenging Mechanism

The antioxidant activity of this compound is likely mediated by its ability to donate a hydrogen atom from the indole nitrogen (N-H) or an electron from the electron-rich ring system. The resulting indolyl radical is stabilized by resonance, a key feature of effective antioxidants.

Caption: Proposed radical scavenging mechanisms (HAT and SET).

Experimental Workflow for Cellular Antioxidant Activity

The CAA assay follows a clear, multi-step process to quantify the intracellular antioxidant effect.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Interpretation and Future Directions

The combined results from the in vitro and cell-based assays will provide a robust profile of the antioxidant potential of this compound. A low IC₅₀ value in the DPPH and ABTS assays would indicate potent direct radical scavenging activity. Significant activity in the CAA assay would confirm that the compound is bioavailable to cells and can effectively counteract intracellular oxidative stress.

Future research should focus on:

-

Exploring other antioxidant mechanisms: Investigating the compound's ability to chelate metal ions or modulate the activity of antioxidant enzymes.

-

In vivo studies: Evaluating the compound's efficacy and safety in animal models of diseases associated with oxidative stress.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to identify the key structural features responsible for the antioxidant activity and to optimize potency.[5][16][17]

-

Toxicology and ADME profiling: Assessing the compound's safety profile and its absorption, distribution, metabolism, and excretion properties.

Conclusion

This compound presents a promising scaffold for the development of novel antioxidant therapies. The systematic evaluation approach outlined in this guide, combining established in vitro and cell-based assays, provides a rigorous framework for characterizing its antioxidant potential. The insights gained from these studies will be instrumental in advancing this compound through the drug discovery and development pipeline.

References

-

Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]

-

Jasiewicz, B., & Mrówczyńska, L. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 15237. [Link]

-

Antioxidant, cytotoxic activities, and structure-activity relationship of gallic acid-based indole derivatives. (2011). Archiv der Pharmazie, 344(5), 306-313. [Link]

- Suzen, S. (2007). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. In M. T. H. Khan (Ed.), Bioactive Heterocycles V (pp. 145-178). Springer.

-

OxiSelect™ Cellular Antioxidant Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. Retrieved January 17, 2026, from [Link]

-

Cellular Antioxidant Assay Kit. (n.d.). Kamiya Biomedical Company. Retrieved January 17, 2026, from [Link]

-

OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. Retrieved January 17, 2026, from [Link]

-

Antioxidant, Cytotoxic Activities, and Structure–Activity Relationship of Gallic Acid‐based Indole Derivatives. (2011). Archiv der Pharmazie, 344(5), 306-313. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2023). Antioxidants, 12(4), 977. [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2014). Der Pharma Chemica, 6(6), 332-337. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). Molecules, 26(21), 6543. [Link]

-

In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2020). Current Drug Targets, 21(10), 994-1025. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (2024). E3S Web of Conferences, 503, 07005. [Link]

-

Cell-Based Antioxidant Assays. (n.d.). BioIVT. Retrieved January 17, 2026, from [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2020). Current Drug Targets, 21(10), 994-1025. [Link]

-

Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5044-5048. [Link]

-

In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Indole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015). Journal of Analytical Methods in Chemistry, 2015, 839452. [Link]

-

3-Indolepropionic acid. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. (2019). Turkish Journal of Chemistry, 43(6), 1747-1763. [Link]

-

Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). (2021). Chemistry of Heterocyclic Compounds, 57(4), 417-419. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2020). RSC Advances, 10(21), 12345-12356. [Link]

-

4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid. (n.d.). Chemical Synthesis Database. Retrieved January 17, 2026, from [Link]

-

An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (2022). Molecules, 27(19), 6543. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). Molecules, 28(17), 6345. [Link]

-

Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. (2013). Bioorganic & Medicinal Chemistry Letters, 23(9), 2671-2674. [Link]

-

Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2022). Molecules, 27(19), 6543. [Link]

Sources

- 1. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]

- 2. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. | Semantic Scholar [semanticscholar.org]

- 6. biosynth.com [biosynth.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. bioivt.com [bioivt.com]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 16. Antioxidant, cytotoxic activities, and structure-activity relationship of gallic acid-based indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Antioxidant, Cytotoxic Activities, and Structure–Activity Relationship of Gallic Acid‐based Indole Derivatives | Semantic Scholar [semanticscholar.org]

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery and Synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore for interacting with diverse biological targets. Modifications to the indole ring system, such as the introduction of methoxy groups, can significantly modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity, making dimethoxyindole derivatives particularly attractive targets for synthesis.[2]

This technical guide provides a comprehensive overview of this compound, a specialized indole derivative that serves as a valuable building block for pharmacologically active agents. We will explore its foundational synthesis, provide detailed experimental protocols, and discuss its emerging biological significance, particularly as a precursor to potent antioxidant and anticholinesterase compounds.[3][4]

Foundational Synthesis: A Multi-Step Approach from 3,5-Dimethoxyaniline

The first documented synthesis of the 4,6-dimethoxyindole scaffold was reported by the research group of G.I. Dmitrienko in 1986. Their approach established a reliable pathway to methyl 4,6-dimethoxy-1H-indole-2-carboxylate, the direct precursor to the target carboxylic acid. The synthesis begins with the commercially available 3,5-dimethoxyaniline and proceeds through a strategic sequence of N-protection, ortho-lithiation, and cyclization.

The causality behind this synthetic strategy is rooted in controlling the regioselectivity of the reactions. The electron-rich nature of the 3,5-dimethoxyaniline ring makes it susceptible to electrophilic attack at multiple positions. The initial N-acylation serves a dual purpose: it protects the reactive amine and directs subsequent metalation to the ortho position (C2), guided by the coordinating effect of the amide group. This directed ortho-metalation is a critical step that ensures the correct positioning of the side chain required for the eventual indole ring closure.

The following diagram illustrates the overall synthetic transformation from the starting aniline to the final carboxylic acid.

Caption: Overall synthetic pathway to the target molecule.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the synthesis of the target compound. The methodology is presented as a self-validating system, where successful synthesis of the intermediate ester is a prerequisite for the final hydrolysis step.

Protocol 1: Synthesis of Methyl 4,6-Dimethoxy-1H-indole-2-carboxylate

This protocol is adapted from the foundational synthesis reported by Dmitrienko and coworkers. It involves a three-step sequence starting from 3,5-dimethoxyaniline.

Step 1: N-Pivaloyl Protection of 3,5-Dimethoxyaniline

-

Dissolve 3,5-dimethoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3,5-dimethoxyphenyl)pivalamide.

Step 2: Directed Ortho-metalation and Reaction with Diethyl Oxalate

-

Dissolve the N-pivaloyl-3,5-dimethoxyaniline (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 2.2 equivalents) dropwise, maintaining the temperature below -70 °C. A color change is typically observed, indicating the formation of the dianion.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add diethyl oxalate (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to stir at -78 °C for an additional 3 hours before gradually warming to room temperature.

Step 3: Acid-Catalyzed Cyclization and Esterification

-

Quench the reaction mixture from Step 2 by carefully adding it to a saturated aqueous solution of ammonium chloride.

-

Extract the crude product into ethyl acetate.

-

Concentrate the organic extracts and redissolve the residue in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the solution to reflux for 4-6 hours to effect both cyclization to the indole-2-carboxylic acid and subsequent esterification to the methyl ester.

-

Cool the reaction, neutralize with a base such as sodium bicarbonate, and extract the final product, methyl 4,6-dimethoxy-1H-indole-2-carboxylate, with ethyl acetate.

-

Purify the product using silica gel column chromatography.

Caption: Experimental workflow for the synthesis of the ester precursor.

Protocol 2: Saponification to this compound

This is a standard ester hydrolysis protocol to obtain the final carboxylic acid product.[5][6]

-

Dissolve methyl 4,6-dimethoxy-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol or ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (3-5 equivalents).[5]

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes key identifiers and reported spectroscopic data for the intermediate ester.

| Property | Value | Source |

| Compound Name | Methyl 4,6-dimethoxy-1H-indole-2-carboxylate | - |

| Molecular Formula | C₁₂H₁₃NO₄ | - |

| Molecular Weight | 235.24 g/mol | - |

| ¹H NMR (CDCl₃, δ ppm) | 8.80 (br s, 1H, NH), 7.05 (d, J=1.5 Hz, 1H, H-3), 6.95 (d, J=1.5 Hz, 1H, H-7), 6.50 (d, J=1.5 Hz, 1H, H-5), 3.90 (s, 3H, OMe), 3.85 (s, 3H, OMe), 3.80 (s, 3H, CO₂Me) | Dmitrienko et al. (1986) |

| ¹³C NMR | Data not explicitly reported in foundational literature. | - |

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 105776-11-2 | [4][7] |

| Molecular Formula | C₁₁H₁₁NO₄ | [4] |

| Molecular Weight | 221.21 g/mol | [4] |

| ¹H & ¹³C NMR | Spectroscopic data not explicitly available in peer-reviewed literature. Researchers should perform full characterization upon synthesis. | - |

Biological Significance and Applications

While direct pharmacological studies on this compound are limited, its importance is underscored by its role as a key intermediate in the synthesis of derivatives with significant biological activity.

Precursor to Antioxidant and Anticholinesterase Agents

Recent research has focused on synthesizing derivatives from methyl 4,6-dimethoxy-1H-indole-2-carboxylate to explore their therapeutic potential. A 2019 study detailed the preparation of novel thiosemicarbazone derivatives starting from the ester.[3] These derivatives were evaluated for their antioxidant and cholinesterase-inhibiting properties.

-

Antioxidant Activity : The synthesized derivatives showed notable free radical scavenging activity in DPPH and ABTS assays, as well as strong reducing power in the CUPRAC assay. This suggests that the 4,6-dimethoxyindole core contributes to the molecule's ability to neutralize reactive oxygen species.[3]

-

Anticholinesterase Activity : Several of the derivatives displayed moderate to potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[3] This positions the this compound scaffold as a valuable starting point for the development of new neuroprotective agents.[8][9][10][11]

The relationship between the core scaffold and its bioactive derivatives is depicted below.

Caption: From core scaffold to biological activity.

Conclusion

This compound represents a strategically important synthetic target in medicinal chemistry. The foundational synthesis established by Dmitrienko provides a robust and reproducible pathway for accessing this valuable scaffold. While comprehensive characterization and direct biological testing of the acid itself are not widely published, its role as a precursor to potent antioxidant and anticholinesterase agents is well-documented and scientifically validated. This technical guide provides researchers and drug development professionals with the necessary historical context, detailed synthetic protocols, and an understanding of the biological potential required to leverage this compound in the discovery of novel therapeutics.

References

-

J. Bali, et al. (2014). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Bentham Science Publishers. Available at: [Link]

-

Bali, J., et al. (2014). Indol-2-carboxylic acid esters containing N-phenylpiperazine moiety--preparation and cholinesterase-inhibiting activity. PubMed. Available at: [Link]

-